cell division cycle 45-like (556-564)
Description
Genomic Organization and Evolutionary Conservation
The CDC45L gene (also known as CDC45) is located on human chromosome 22q11.2, a region critical for DiGeorge syndrome. This gene encodes a 566-amino acid protein that shares 52% sequence similarity with the yeast homolog Saccharomyces cerevisiae Cdc45. The 556–564 peptide resides in the C-terminal region of the protein, a domain crucial for interactions with replication machinery components such as the GINS complex and DNA polymerase α.
Key Genomic Features of CDC45L
The 556–564 region is evolutionarily conserved, with high sequence similarity observed in mammalian orthologs. This conservation underscores its functional importance in DNA replication.
Role in DNA Replication Machinery
CDC45L is an indispensable component of the CMG helicase complex (Cdc45-MCM-GINS), which unwinds DNA during replication fork progression. The 556–564 peptide interacts with the GINS complex, stabilizing the helicase assembly and facilitating leading-strand synthesis. Structural studies reveal that this region contributes to a helical insertion in the N-terminal DHH domain, which mediates replisome interactions.
Functional Interactions of CDC45L
The peptide’s structural role is further supported by its proximity to the DHH domain’s catalytic site, which binds single-stranded DNA during replication.
Properties
sequence |
KFLDALISL |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
cell division cycle 45-like (556-564) |
Origin of Product |
United States |
Scientific Research Applications
Role in DNA Replication
Cdc45's primary application lies in its role in DNA synthesis:
- Initiation of Replication : Cdc45 is necessary for the initiation of eukaryotic chromosomal DNA replication. It forms a complex with MCM proteins and GINS, facilitating the unwinding of DNA strands .
- Response to DNA Damage : Cdc45 is implicated in checkpoint signaling pathways that respond to DNA damage. For instance, it is a target for Chk1-dependent pathways following treatment with agents like benzo[a]pyrene, which induces DNA lesions .
Implications in Cancer Research
Cdc45 has significant implications in cancer biology:
- Tumorigenesis : Dysregulation of Cdc45 can lead to uncontrolled cell proliferation, contributing to tumor development. Studies have shown that aberrant expression levels of Cdc45 correlate with various cancers, making it a potential biomarker for tumor progression .
- Therapeutic Target : Given its essential role in cell division, Cdc45 presents a promising target for cancer therapies. Inhibitors that disrupt its function could potentially halt the proliferation of cancer cells .
Stem Cell Research
Cdc45 also plays a role in stem cell biology:
- Regulation of Pluripotency : Research indicates that Cdc45 is involved in maintaining pluripotency in embryonic stem cells (ESCs). The regulation of the cell cycle by Cdc45 influences the differentiation pathways that ESCs can take .
- Cell Cycle Dynamics : The unique properties of stem cells, such as rapid division rates and specific cell cycle phases, are influenced by Cdc45 activity. Understanding these dynamics can provide insights into regenerative medicine and developmental biology .
Structural Insights and Biochemical Studies
Recent structural studies have provided valuable insights into the biochemical properties of Cdc45:
- Crystal Structure Analysis : The crystal structure of human Cdc45 has revealed critical features necessary for its interaction with the MCM complex and its role in helicase activity. These findings enhance our understanding of how Cdc45 operates at a molecular level during DNA replication .
- Protein-Protein Interactions : Investigations into the interactions between Cdc45 and other proteins have highlighted its importance in forming functional complexes required for effective DNA replication .
Case Studies and Research Findings
Comparison with Similar Compounds
CDC20
CDC20, a component of the anaphase-promoting complex/cyclosome (APC/C), drives the metaphase-to-anaphase transition by targeting securin and cyclin B for degradation. Unlike CDC45L, which operates in DNA replication, CDC20 primarily regulates mitotic exit . Both proteins, however, are overexpressed in cancers, with CDC20 linked to chemoresistance in prostate cancer .
CDC25 Family Phosphatases
CDC25 phosphatases (CDC25A, B, C) activate cyclin-dependent kinases (CDKs) by removing inhibitory phosphorylations. While CDC45L facilitates replication, CDC25A promotes G1/S transition by activating CDK2-cyclin E. CDC25C, conversely, regulates CDK1-cyclin B1 during G2/M . Unlike CDC45L, CDC25 proteins are directly targeted by checkpoint kinases (e.g., CHEK1) in response to DNA damage .
CDK1 (CDC2)
CDK1, a kinase essential for mitotic entry, partners with cyclin B1 to phosphorylate substrates like lamin and histone H1. CDC45L and CDK1 are both hubs in cell cycle networks, but CDK1’s kinase activity contrasts with CDC45L’s role in replication machinery assembly . Overexpression of both proteins is observed in lung and glioblastoma cancers .
MCM Proteins
MCM2-7 form the helicase core for DNA replication. CDC45L collaborates with MCM proteins during replication initiation, but MCMs are loaded onto chromatin in G1, whereas CDC45L is recruited during S phase. MCM6, a network hub alongside CDC45L, is critical for replication fidelity .
CCNB2 (Cyclin B2)
Cyclin B2, a regulatory partner of CDK1, promotes mitotic progression. Unlike CDC45L, which is active in S phase, CCNB2 peaks during G2/M.
Data Tables
Table 1: Functional Comparison of CDC45L and Key Cell Cycle Regulators
Table 2: Expression Profiles in Cancer
Research Findings and Clinical Implications
- High-throughput screens have identified compounds disrupting CDC45L-MCM interactions, which could impair cancer cell proliferation .
- Diagnostic Utility: In prostate cancer, CDC45L is part of the Decipher genomic test, predicting postoperative recurrence .
- Checkpoint Cross-talk : CDC45L’s interaction with CHEK1 links replication stress to DNA damage responses, suggesting combinational therapies targeting both pathways .
Preparation Methods
Synthetic Peptide Preparation
1.1 Solid-Phase Peptide Synthesis (SPPS)
The most common method for preparing peptide fragments like cell division cycle 45-like (556-564) is solid-phase peptide synthesis, which enables precise assembly of peptides up to 50 residues or more.
-
- The peptide is synthesized on a resin support starting from the C-terminal amino acid.
- Sequential addition of protected amino acids occurs via coupling reactions, typically using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
- After chain assembly, the peptide is cleaved from the resin and deprotected using trifluoroacetic acid (TFA).
- Purification is performed by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Peptide identity and purity are confirmed by mass spectrometry and analytical HPLC.
-
- High purity and yield.
- Capability to incorporate non-natural amino acids or labels.
- Suitable for peptides of the length of 9 amino acids (as in 556-564).
-
- Cost and time increase with peptide length.
- Potential for incomplete coupling or side reactions.
1.2 Data Table: Typical SPPS Parameters for Cell Division Cycle 45-like (556-564)
| Parameter | Typical Value/Condition |
|---|---|
| Resin type | Rink Amide MBHA resin |
| Coupling reagent | HBTU/HATU with DIPEA |
| Deprotection agent | 20% Piperidine in DMF |
| Cleavage cocktail | TFA:TIS:H2O (95:2.5:2.5) |
| Cleavage time | 2-3 hours |
| Purification method | RP-HPLC (C18 column) |
| Analytical method | ESI-MS or MALDI-TOF MS, HPLC purity >95% |
Recombinant Expression and Proteolytic Processing
2.1 Recombinant Protein Expression
For peptides difficult to synthesize chemically or requiring post-translational modifications, recombinant expression in bacterial or eukaryotic systems is used.
- The full-length cell division cycle 45-like protein or a fusion protein containing the 556-564 segment is expressed.
- Expression vectors with affinity tags (e.g., His-tag) facilitate purification.
- After purification, specific proteases (e.g., trypsin, chymotrypsin) cleave the protein to release the desired peptide fragment.
- Protease choice depends on the amino acid sequence flanking the target peptide.
- Cleavage conditions (pH, temperature, time) are optimized to maximize yield and specificity.
- The released peptide is purified by chromatography.
Cell Synchronization and Peptide Isolation (Contextual Preparation)
While direct preparation of the peptide involves chemical or recombinant methods, biological studies often require synchronized cells to enrich for cell cycle phases where cell division cycle 45-like protein is active.
- Techniques such as serum starvation , double thymidine block , or chemical inhibitors are used to arrest cells in G1 or S phases, facilitating isolation of cell cycle-specific proteins and peptides.
- This biological synchronization aids in extracting native peptides or protein fragments for study, complementing synthetic approaches.
Analytical and Quality Control Methods
- Mass Spectrometry (MS): Confirms molecular weight and sequence.
- High-Performance Liquid Chromatography (HPLC): Assesses purity and separates impurities.
- Amino Acid Analysis: Verifies composition.
- Circular Dichroism (CD) Spectroscopy: Assesses secondary structure, important if peptide folding is relevant.
Research Findings and Optimization Notes
- Studies show that mechanical forces and cell cycle progression influence the expression and modification of cell cycle proteins, including cell division cycle 45-like variants.
- Preparation methods must consider peptide stability, solubility, and bioactivity.
- Optimization of synthesis parameters (e.g., coupling times, solvent systems) improves yield and purity.
- Recombinant methods allow incorporation of post-translational modifications that synthetic methods cannot easily replicate.
- Cell synchronization techniques enhance the biological relevance of peptide preparations by providing phase-specific protein samples.
Summary Table: Comparison of Preparation Methods for Cell Division Cycle 45-like (556-564)
| Method | Advantages | Disadvantages | Typical Applications |
|---|---|---|---|
| Solid-Phase Peptide Synthesis | High purity, precise sequence control | Limited length, cost for long peptides | Synthetic peptides for assays, structural studies |
| Recombinant Expression | Post-translational modifications possible, scalable | Requires proteolytic cleavage, complex purification | Native peptides, modified peptides |
| Cell Synchronization + Isolation | Phase-specific protein enrichment | Indirect method, requires cell culture expertise | Biological studies, native peptide extraction |
Q & A
Q. What is the functional role of CDC45L in DNA replication initiation, and how can its activity be experimentally validated?
CDC45L is essential for the assembly of the replication fork and helicase activation during the G1/S phase transition. To validate its role, researchers can:
- Use siRNA knockdown or CRISPR-Cas9 in synchronized cell lines (e.g., HeLa) and measure replication origin firing via DNA combing or EdU incorporation assays .
- Quantify chromatin-bound CDC45L levels via subcellular fractionation followed by immunoblotting (anti-CDC45L antibodies like Invitrogen’s 6H6 monoclonal antibody) .
- Assess co-localization with MCM2-7 complexes using proximity ligation assays (PLA) in fixed cells .
Q. What experimental models are optimal for studying CDC45L’s regulatory mechanisms in the cell cycle?
- Yeast models : Study homologs like S. cerevisiae CDC45 to dissect evolutionarily conserved roles in replication .
- Human cell lines : Use primary fibroblasts or cancer lines (e.g., melanoma, esophageal cancer) with cell-cycle synchronization (e.g., double thymidine block) to analyze phase-specific CDC45L expression .
- In vivo systems : Conditional knockout mice or zebrafish models to study developmental defects linked to CDC45L dysfunction .
Advanced Research Questions
Q. How does CDC45L contribute to cancer progression, and what methodological approaches resolve conflicting data on its oncogenic vs. tumor-suppressive roles?
CDC45L is implicated in both proliferation (via replication licensing) and immune evasion (as a cancer-testis antigen). Contradictions arise due to:
- Context-dependent expression : Elevated CDC45L in melanoma correlates with proliferation (e.g., via Pathway Studio analysis linking it to CHEK1 and MCM6 hubs) , while its immunogenic epitopes (e.g., aa 556–564) induce tumor-reactive cytotoxic T lymphocytes (CTLs) in esophageal cancer .
- Experimental resolution : Use single-cell RNA sequencing to resolve heterogeneity in tumor samples or co-culture CTLs with CDC45L-overexpressing cells to assess cytotoxicity .
Q. What strategies address variability in CDC45L interaction networks across different cancer types?
- Perform cross-cancer meta-analyses using TCGA data to identify tissue-specific binding partners (e.g., CDKN1A in HeLa cells vs. C/EBPβ in hepatocytes ).
- Validate interactions via immunoprecipitation-mass spectrometry (IP-MS) under replication stress (e.g., hydroxyurea treatment) .
Q. How can researchers elucidate CDC45L’s role in chromatin licensing and replication timing?
- Map replication timing domains using Repli-Seq in CDC45L-depleted cells .
- Combine ChIP-seq for CDC45L with ATAC-seq to correlate chromatin accessibility and replication origin activation .
Methodological Challenges
Q. What are the limitations of current CDC45L detection tools, and how can they be mitigated?
- Antibody specificity : Commercial antibodies (e.g., Invitrogen’s 6H6) may cross-react with paralogs like CDC45L2. Validate via siRNA rescue experiments or CRISPR-edited knockout controls .
- Epitope masking : Use antigen retrieval methods (e.g., heat-induced epitope retrieval) in immunohistochemistry for formalin-fixed tissues .
Q. How should researchers design studies to explore CDC45L’s epigenetic regulation?
- Profile DNA methylation at the CDC45L promoter using bisulfite sequencing in aging or senescent models .
- Analyze histone modification (e.g., H3K4me3) via CUT&Tag in synchronized cells .
Translational Research
Q. Can CDC45L serve as a biomarker for replication stress in precision oncology?
- Liquid biopsies : Detect CDC45L mRNA in circulating tumor cells (CTCs) via ddPCR or NanoString .
- Therapeutic targeting : Screen CDC45L-derived peptides (e.g., aa 556–564) for HLA-A2-restricted CTL responses in patient-derived xenografts .
Q. What computational tools are recommended for predicting CDC45L-associated pathways?
- Use Pathway Studio (Ariadne Genomics) to map interactions with cell-cycle hubs (e.g., CDC2, CHEK1) .
- Apply Gene Ontology enrichment analysis (e.g., DAVID) to prioritize replication-associated terms in RNA-seq datasets .
Data Interpretation
Q. How should contradictory findings about CDC45L’s role in apoptosis be reconciled?
- Dose-dependent effects : Low CDC45L levels may trigger replication stress-induced apoptosis, while overexpression promotes survival. Test via titration experiments (e.g., inducible shRNA systems) .
- Cell-type specificity : Compare outcomes in primary vs. transformed cells using Annexin V/PI staining and caspase-3 activation assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
